![molecular formula C10H18N2O3S B3001146 1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one CAS No. 2361642-03-5](/img/structure/B3001146.png)
1-(3,3-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
Chalcones, such as the one you’re asking about, are a type of organic compound that typically consist of two aromatic rings (phenyl groups) linked by a three-carbon α,β-unsaturated carbonyl system . They are known for their wide range of biological activities and potential therapeutic uses .
Synthesis Analysis
Chalcones are usually synthesized through an aldol condensation reaction . This involves the reaction of an aldehyde or ketone with a compound containing an active methylene group .Molecular Structure Analysis
The molecular structure of chalcones is characterized by the presence of conjugated double bonds and aromatic rings . These features contribute to their chemical reactivity and biological activity .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system . These reactions can lead to the formation of a wide range of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can vary widely depending on their specific structure . Factors such as the presence of different substituents and the degree of conjugation can influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by chalcones, there is considerable interest in further exploring their potential therapeutic uses . This includes the development of new synthetic methods, the design of chalcone derivatives with enhanced activity, and the investigation of their mechanisms of action .
properties
IUPAC Name |
1-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-5-9(13)11-6-7-12(16(4,14)15)10(2,3)8-11/h5H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCCXGDKWTSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1S(=O)(=O)C)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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